molecular formula C15H13N3O2 B12573485 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- CAS No. 560086-22-8

1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl-

Cat. No.: B12573485
CAS No.: 560086-22-8
M. Wt: 267.28 g/mol
InChI Key: VUWSBNTVIVITPN-UHFFFAOYSA-N
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Description

1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a carboxylic acid group at the 4-position, an amino group at the 2-position, and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction typically proceeds as follows:

    Cyclization Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative (such as an ester or anhydride) in the presence of a catalyst (e.g., polyphosphoric acid or sulfuric acid) to form the benzimidazole ring.

    Substitution Reaction: The resulting benzimidazole intermediate undergoes substitution reactions to introduce the amino and methyl groups at the desired positions.

Industrial Production Methods: Industrial production of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens, alkyl halides, or acyl chlorides for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used as a probe to study enzyme interactions, protein binding, and cellular pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-carboxylic acid: Lacks the amino and methyl groups, resulting in different biological activities.

    1H-Benzimidazole-5-carboxylic acid: Has a carboxylic acid group at a different position, affecting its chemical reactivity and applications.

    2-Methyl-1H-benzimidazole: Lacks the carboxylic acid and amino groups, leading to distinct properties and uses.

The uniqueness of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

560086-22-8

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(2-aminophenyl)-1-methylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C15H13N3O2/c1-18-12-8-4-6-10(15(19)20)13(12)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,19,20)

InChI Key

VUWSBNTVIVITPN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=C1C3=CC=CC=C3N)C(=O)O

Origin of Product

United States

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